

5-Bromo-2,3-dihydrobenzofuran chemical structure and bonding

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Compound of Interest

Compound Name: 5-Bromo-2,3-dihydrobenzofuran

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An In-depth Technical Guide to **5-Bromo-2,3-dihydrobenzofuran**: Structure, Bonding, and Applications

Abstract

This technical guide provides a comprehensive analysis of **5-Bromo-2,3-dihydrobenzofuran**, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delves into the molecule's core chemical structure, bonding characteristics, and the electronic influence of its substituents. A detailed, field-proven synthetic protocol is presented, alongside a thorough spectroscopic characterization, including ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data. Furthermore, this guide explores the compound's chemical reactivity and highlights its significant role as a crucial intermediate in the development of pharmaceutical agents, such as Darifenacin. This paper is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this versatile compound.

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a wide range of biologically active compounds and natural products.^[1] This scaffold, consisting of a benzene ring fused to a dihydrofuran ring, provides a rigid, three-dimensional framework that is amenable to functionalization, making it an ideal starting point for designing novel therapeutic agents.^{[2][3]}

5-Bromo-2,3-dihydrobenzofuran emerges as a particularly valuable derivative. The strategic placement of a bromine atom on the aromatic ring introduces a versatile functional handle for a variety of synthetic transformations, most notably in metal-catalyzed cross-coupling reactions. [4] This enhanced reactivity makes it an indispensable intermediate in the synthesis of complex molecular architectures for pharmaceuticals and agrochemicals. [3][4] Its application as a key building block in the synthesis of Darifenacin, a medication used to treat urinary incontinence, underscores its industrial and pharmaceutical importance. [5]

Molecular Structure and Bonding Analysis

The structural integrity and reactivity of **5-Bromo-2,3-dihydrobenzofuran** are dictated by the interplay of its aromatic and heterocyclic components. The molecule, with the chemical formula C_8H_7BrO , consists of a bicyclic system where a benzene ring is fused at the 4- and 5-positions to a five-membered dihydrofuran ring.

Key Structural Features:

- Aromatic Ring (Benzene):** The six carbon atoms of the benzene ring are sp^2 hybridized, forming a planar, aromatic system. The bromine atom at the C-5 position acts as an electron-withdrawing group via induction but also donates electron density through resonance. This substitution pattern influences the regioselectivity of subsequent electrophilic aromatic substitution reactions.
- Heterocyclic Ring (Dihydrofuran):** The dihydrofuran portion of the molecule is non-aromatic. The oxygen atom (position 1) is sp^3 hybridized, as are the two adjacent carbon atoms (C-2 and C-3). This saturated portion of the ring imparts a degree of conformational flexibility. The C-2 and C-3 carbons are connected by a single bond. [6]
- Bonding and Electronics:** The ether linkage (C-O-C) within the dihydrofuran ring significantly influences the electronic properties of the fused aromatic system. The oxygen's lone pairs can participate in resonance with the benzene ring, activating it towards electrophilic attack. The bromine atom provides a site for nucleophilic attack in organometallic coupling reactions, making it a cornerstone of the molecule's synthetic utility.

Below is a diagram illustrating the chemical structure with standardized atom numbering.

Caption: Chemical structure of **5-Bromo-2,3-dihydrobenzofuran**.

Synthesis and Purification

The most direct and common synthesis of **5-Bromo-2,3-dihydrobenzofuran** is achieved through the electrophilic bromination of the parent compound, 2,3-dihydrobenzofuran.[5] The procedure is reliable and yields the product in good purity after chromatographic separation.

Causality Behind Experimental Choices

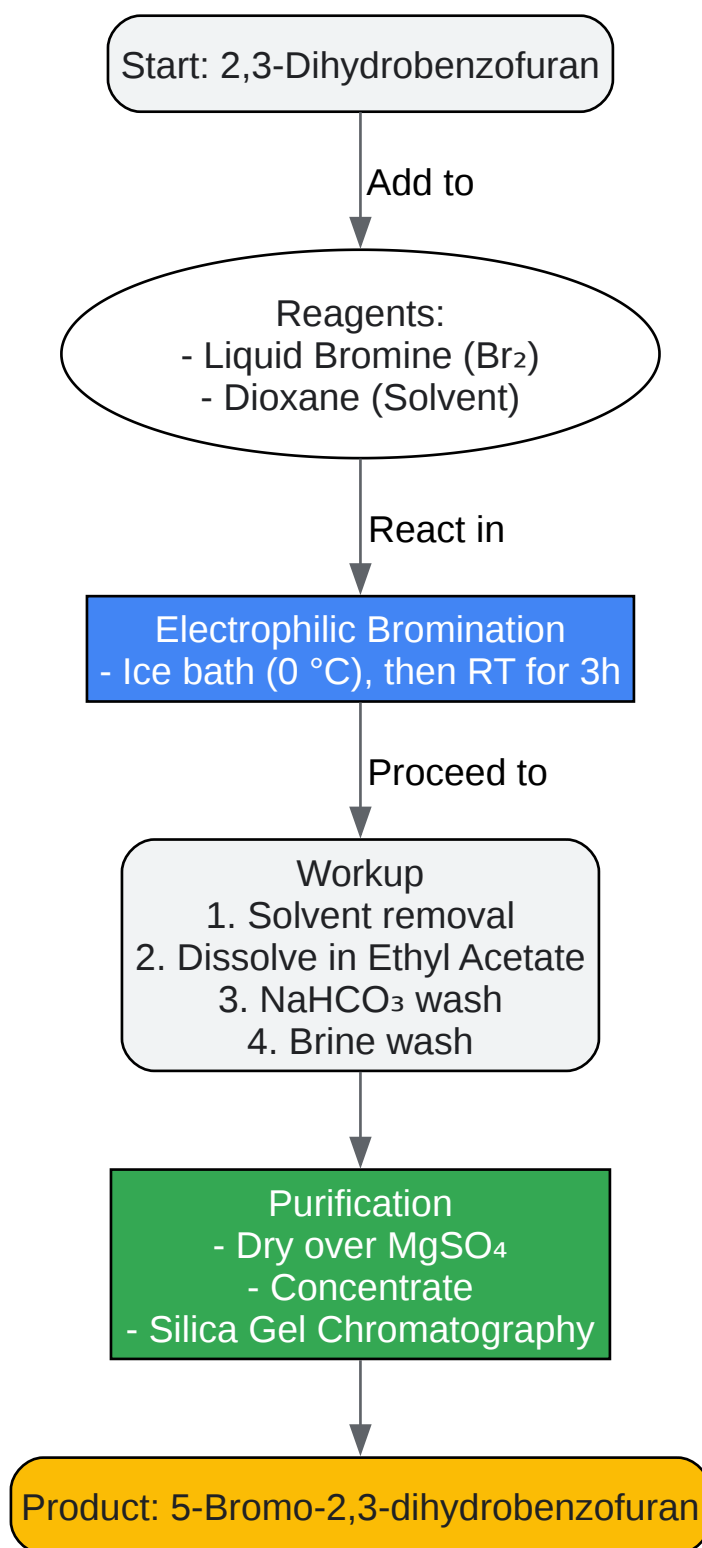
- **Solvent:** Dioxane is used as the solvent. Its ability to form a complex with bromine (dioxane dibromide) moderates the reactivity of the bromine, leading to a more controlled reaction and minimizing the formation of poly-brominated byproducts.
- **Temperature Control:** The initial addition of bromine is conducted in an ice bath. This is crucial to manage the exothermic nature of the reaction and to prevent unwanted side reactions or thermal decomposition.
- **Reaction Time:** The reaction is stirred for several hours at room temperature to ensure it proceeds to completion.
- **Workup:** The workup procedure involves a wash with saturated aqueous sodium bicarbonate to neutralize any remaining acidic byproducts (like HBr). A subsequent brine wash helps to remove water from the organic layer before drying.
- **Purification:** Silica gel column chromatography is the standard and most effective method for isolating the pure 5-bromo isomer from any unreacted starting material and other minor isomers.

Experimental Protocol: Synthesis from 2,3-Dihydrobenzofuran[5]

- **Preparation:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add dioxane (30 mL). Cool the flask in an ice bath.
- **Reagent Addition:** Slowly add liquid bromine (2.66 g, 1.05 eq) dropwise to the cooled dioxane. Stir the resulting solution for 30 minutes at 0 °C.

- **Substrate Addition:** To this mixture, add 2,3-dihydrobenzofuran (2 g, 1 eq) dropwise while maintaining the temperature at 0 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Quenching and Extraction:** Upon completion, remove the dioxane solvent under reduced pressure. Dissolve the resulting orange oily residue in ethyl acetate (50 mL).
- **Washing:** Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent by rotary evaporation.
- **Purification:** Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate (20:1) eluent system to afford **5-Bromo-2,3-dihydrobenzofuran** as white crystals (yield: 70.3%).^[5]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **5-Bromo-2,3-dihydrobenzofuran**.

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following data represents the expected spectroscopic signatures for **5-Bromo-2,3-dihydrobenzofuran**.

Property	Value
Molecular Formula	C ₈ H ₇ BrO
Molecular Weight	199.05 g/mol
Appearance	White crystalline solid[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum provides clear structural information. [5]
 - δ 7.30 (1H, s): This singlet (or narrow doublet) corresponds to the proton at the C-4 position, adjacent to the bromine.
 - δ 7.20 (1H, d, J = 8 Hz): A doublet corresponding to the proton at C-6, showing coupling to the C-7 proton.
 - δ 6.66 (1H, d, J = 8 Hz): A doublet for the proton at C-7, coupled to the C-6 proton.
 - δ 4.57 (2H, t, J = 11 Hz): A triplet representing the two protons on C-2 of the dihydrofuran ring, coupled to the C-3 protons.
 - δ 3.11 (2H, t, J = 11 Hz): A triplet for the two protons on C-3, coupled to the C-2 protons.
- ¹³C NMR (Predicted, based on 2,3-dihydrobenzofuran[7][8]):
 - δ ~159 ppm: Quaternary carbon C-7a, attached to oxygen.
 - δ ~129-132 ppm: Aromatic CH carbons (C-4, C-6).
 - δ ~127 ppm: Quaternary carbon C-3a.

- δ ~112 ppm: Bromine-substituted carbon C-5.
- δ ~110 ppm: Aromatic CH carbon C-7.
- δ ~71 ppm: Aliphatic CH₂ carbon C-2, attached to oxygen.
- δ ~29 ppm: Aliphatic CH₂ carbon C-3.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

- ~3050-3100 cm⁻¹: C-H stretching (aromatic).
- ~2850-2960 cm⁻¹: C-H stretching (aliphatic CH₂).
- ~1580-1600 cm⁻¹: C=C stretching (aromatic ring).
- ~1220-1260 cm⁻¹: C-O stretching (aryl ether).
- ~1000-1100 cm⁻¹: C-O stretching (alkyl ether).
- ~500-600 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a key tool for confirming the molecular weight and elemental composition.

- Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the presence of bromine, this will appear as a characteristic doublet of peaks with nearly equal intensity: one for the ⁷⁹Br isotope (m/z ≈ 198) and one for the ⁸¹Br isotope (m/z ≈ 200).^[9]
- Fragmentation: Common fragmentation patterns for dihydrobenzofurans involve the loss of fragments from the heterocyclic ring, such as the loss of CH₂O or C₂H₄O, leading to characteristic daughter ions.

Spectroscopy	Expected Key Signals
^1H NMR	δ 7.30 (s, 1H), 7.20 (d, 1H), 6.66 (d, 1H), 4.57 (t, 2H), 3.11 (t, 2H)[5]
^{13}C NMR	Aromatic: ~110-159 ppm; Aliphatic: ~29, ~71 ppm
IR (cm^{-1})	~2960 (aliphatic C-H), ~1600 (aromatic C=C), ~1250 (C-O ether), ~550 (C-Br)
MS (m/z)	Isotopic doublet at ~198 and ~200 (M^+)

Reactivity and Synthetic Applications

5-Bromo-2,3-dihydrobenzofuran is a versatile synthetic intermediate primarily due to the reactivity of the C-Br bond.[4] This site is ideal for introducing molecular complexity through various cross-coupling reactions.

- **Suzuki Coupling:** Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the formation of a new C-C bond at the 5-position, enabling the synthesis of 5-aryl or 5-alkyl dihydrobenzofurans.
- **Heck and Sonogashira Couplings:** These palladium-catalyzed reactions allow for the introduction of alkenyl and alkynyl groups, respectively, at the 5-position.
- **Buchwald-Hartwig Amination:** This reaction facilitates the formation of C-N bonds, allowing for the synthesis of 5-amino-dihydrobenzofuran derivatives, which are common motifs in pharmacologically active molecules.
- **Lithiation and Grignard Formation:** The bromine can be exchanged with lithium or magnesium to form an organometallic reagent, which can then react with a wide range of electrophiles to introduce diverse functional groups.

The dihydrobenzofuran core itself is relatively stable under many reaction conditions, making it a robust scaffold for multi-step syntheses.[10]

Conclusion

5-Bromo-2,3-dihydrobenzofuran is more than a simple halogenated heterocycle; it is a high-value, enabling molecule for advanced chemical synthesis. Its well-defined structure, predictable spectroscopic signature, and reliable synthetic protocol make it a staple in the synthetic chemist's toolkit. The strategic presence of the bromine atom provides a gateway to a vast chemical space, cementing its role as a critical intermediate in the creation of novel pharmaceuticals and complex organic materials. This guide provides the foundational knowledge required for the effective synthesis, characterization, and application of this important compound.

References

- Smolecule. (n.d.). Buy 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid.
- SpectraBase. (n.d.). 5-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran.
- Chem-Impex. (n.d.). **5-Bromo-2,3-dihydrobenzofuran**.
- Vulcanchem. (n.d.). 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran.
- PubChem. (n.d.). 5-Bromo-2,2,3,3-tetramethyl-2,3-dihydrobenzofuran.
- Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans.
- Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α -Aminosulfones. *Molecules*, 29(8), 1845.
- LookChem. (n.d.). 5-(2-Bromoethyl)-2,3-dihydrobenzofuran.
- PubChem. (n.d.). (2R)-5-bromo-2-methyl-2,3-dihydrobenzofuran.
- Guidechem. (n.d.). 2,3-Dihydrobenzofuran 496-16-2 wiki.
- SpectraBase. (n.d.). 5-Bromo-2-benzofuran-1(3H)-one.
- SpectraBase. (n.d.). 5-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran.
- ResearchGate. (n.d.). Structures of benzofuran (BF) and 2,3-dihydrobenzofuran (2,3-DBF).
- PubChem. (n.d.). Benzofuran, 5-bromo-.
- ChemicalBook. (2024). 5-Bromo-2,3-dihydro-1-benzofuran.
- PubChem. (n.d.). 2,3-Dihydrobenzofuran.
- Gornowicz, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. *Molecules*, 24(8), 1543.
- NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 50 MHz, H₂O, predicted) (NP0254574).
- Zhang, L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. *RSC Advances*, 9(52), 30146-30168.
- ResearchGate. (n.d.). Reactivity of Benzofuran Derivatives.
- Wang, Z., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.
- Fisher Scientific. (n.d.). 5-Bromo-2,3-dihydro-1-benzofuran, 97%, Thermo Scientific.
- ChemicalBook. (n.d.). 2,3-Dihydrobenzofuran(496-16-2) ¹³C NMR spectrum.

- Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. *Bioorganic & Medicinal Chemistry*, 24(6), 1237-1245.
- ResearchGate. (n.d.). Comparison of ¹H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively.
- ResearchGate. (n.d.). Reaction products of 5-bromobenzofuran-2-yl-aryl methanone and their antimicrobial activities.
- ResearchGate. (n.d.). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran.
- ResearchGate. (n.d.). Electron ionization mass spectra of (a) 2,3-dihydrobenzofuran-5-carboxaldehyde 4 and (b) 5-[1-(2-nitro-1-propenyl)]-2,3-dihydrobenzofuran 5.
- Holub, J., et al. (2018). Beyond the Limits of Perbromo-Substituted Octahedral Pnictogenaboranes: A Spectroscopic and Computational Study. *Chemistry – A European Journal*, 24(62), 16649-16657.
- A Research Article. (n.d.).
- NIST WebBook. (n.d.). Benzofuran, 2,3-dihydro-.
- SpectraBase. (n.d.). Dihydrobenzofuran.
- PubChem. (n.d.). 5-Bromo-2-(iodomethyl)-2,3-dihydrobenzofuran.
- ResearchGate. (n.d.). ¹H NMR spectrum of 1-(1-benzofuran-2-yl)-2-bromoethanone 2(a).
- ResearchGate. (n.d.). Benzofuran: An Emerging Scaffold for Antimicrobial Agents.
- Wikipedia. (n.d.). Substituted benzofuran.
- NIST WebBook. (n.d.). Benzofuran, 2,3-dihydro-.
- Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene.

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Sources

- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]
- 5. 5-Bromo-2,3-dihydro-1-benzofuran | 66826-78-6 [chemicalbook.com]
- 6. 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran (68505-84-0) for sale [vulcanchem.com]
- 7. 2,3-Dihydrobenzofuran(496-16-2) ¹³C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Benzofuran, 5-bromo- | C₈H₅BrO | CID 90015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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